3-Cyclopropoxy-N,N,2-trimethylbenzamide
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Overview
Description
3-Cyclopropoxy-N,N,2-trimethylbenzamide is a chemical compound with the molecular formula C14H19NO2 It is known for its unique structure, which includes a cyclopropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N,2-trimethylbenzamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor.
Attachment to Benzamide Core: The cyclopropyl group is then attached to the benzamide core through a nucleophilic substitution reaction. This involves the reaction of a cyclopropyl halide with a benzamide derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction rate and selectivity.
Controlled Reaction Environment: Temperature, pressure, and solvent conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N,N,2-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.
Scientific Research Applications
3-Cyclopropoxy-N,N,2-trimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N,2-trimethylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-N,N,2-trimethylbenzamide: Similar structure but with a methoxy group instead of a propoxy group.
N,N,2-Trimethylbenzamide: Lacks the cyclopropyl group, resulting in different chemical properties.
Uniqueness
3-Cyclopropoxy-N,N,2-trimethylbenzamide is unique due to its cyclopropyl group, which imparts distinct steric and electronic effects. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N,2-trimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-9-11(13(15)14(2)3)5-4-6-12(9)16-10-7-8-10/h4-6,10H,7-8H2,1-3H3 |
InChI Key |
KEVUWBWKLVXJHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
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